molecular formula C24H35ClN2O2 B1666244 N-(1-金刚烷基甲基)-2-氯-5-[3-(3-羟丙氨基)丙基]苯甲酰胺 CAS No. 345304-65-6

N-(1-金刚烷基甲基)-2-氯-5-[3-(3-羟丙氨基)丙基]苯甲酰胺

货号 B1666244
CAS 编号: 345304-65-6
分子量: 419 g/mol
InChI 键: HSQAARMBHJCUOK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide” is a complex organic compound. It contains an adamantylmethyl group, which is derived from adamantane, a type of diamondoid. Adamantane structures are known for their high stability . The compound also contains a benzamide group, which is a common functional group in pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the adamantylmethyl group, which is a three-dimensional, cage-like structure. The benzamide group would contribute to the compound’s polarity, and the hydroxypropylamino group could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar benzamide group and the potential for hydrogen bonding via the hydroxypropylamino group could influence its solubility .

科学研究应用

合成和神经阻断剂活性

N-(1-金刚烷基甲基)-2-氯-5-[3-(3-羟丙氨基)丙基]苯甲酰胺和相关化合物已被研究其作为神经阻断剂的潜力。特别是,某些设计为潜在神经阻断剂的苯甲酰胺已被评估其对大鼠阿扑吗啡诱导的刻板行为的抑制作用。观察到结构和活性之间有良好的相关性,表明在精神病治疗中的潜在应用 (Iwanami 等人,1981 年)

抗菌活性

已探索金刚烷基甲基氯霉素类似物的合成和生物活性,其中包括与 N-(1-金刚烷基甲基)-2-氯-5-[3-(3-羟丙氨基)丙基]苯甲酰胺相似的化合物。这些研究表明,苯环上某些基团用金刚烷基甲基部分取代会导致抗菌活性降低 (Mullen 和 Georgiev,1988 年)

抗癌药物的潜力

已经对 N,N:N',N':N'',N''-三-1,2-乙二胺基硫代磷酰胺 (TEPA) 类似物的结构进行了研究,其中包括与 N-(1-金刚烷基甲基)-2-氯-5-[3- (3-羟丙氨基)丙基]苯甲酰胺。在这些化合物中引入金刚烷部分导致活性降低,表明分子结构在抗癌药物设计中的重要性 (Sosnovsky 等人,1986 年)

金刚烷衍生物的合成

金刚烷衍生物的合成,包括与 N-(1-金刚烷基甲基)-2-氯-5-[3-(3-羟丙氨基)丙基]苯甲酰胺相似的衍生物,已得到广泛研究。这些衍生物在复杂分子结构的合成中得到应用,通常用于药理活性化合物的开发 (Karlivan 等人,1994 年)

药学应用

在药物应用方面,金刚烷衍生物已被探索其创造新药的潜力。研究表明,某些金刚烷衍生物表现出有希望的药理特性,并已针对钙氯和乌头碱心律失常模型中的抗心律失常作用进行了活性测试 (Avdyunina 等人,2019 年)。这项研究表明这些化合物在开发新治疗剂方面的多功能性。

抗乙酰胆碱酯酶活性

结构与 N-(1-金刚烷基甲基)-2-氯-5-[3-(3-羟丙氨基)丙基]苯甲酰胺相似的 1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物已被合成并评估其抗乙酰胆碱酯酶活性。这些研究表明,引入大体积部分会增加活性,突出了这些化合物在抗痴呆药物开发中的潜力 (Sugimoto 等人,1990 年)

属性

IUPAC Name

N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35ClN2O2/c25-22-5-4-17(3-1-6-26-7-2-8-28)12-21(22)23(29)27-16-24-13-18-9-19(14-24)11-20(10-18)15-24/h4-5,12,18-20,26,28H,1-3,6-11,13-16H2,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQAARMBHJCUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=CC(=C4)CCCNCCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide

CAS RN

345304-65-6
Record name AZD-9056
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345304656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-9056
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12594
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZD-9056
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F13K378W4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Sodium triacetoxyborohydride (1.86 g) was added to a solution of 2-chloro-5-(3-oxopropyl)-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-benzamide (1.57 g, Example 29b) and 3-amino-1-propanol(0.8 ml) in dichloromethane (150 ml). After 24 h the crude reaction mixture was purified by chromatography (eluting with 5–20% methanol in dichloromethane+1% ammonia) to give the subtitled compound as a white solid (1.05 g).
Quantity
1.86 g
Type
reactant
Reaction Step One
Name
2-chloro-5-(3-oxopropyl)-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-benzamide
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide
Reactant of Route 5
Reactant of Route 5
N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide

Citations

For This Compound
2
Citations
G Pasqualetto - 2018 - orca.cardiff.ac.uk
P2X4 and P2X7 receptors have gained increasing significance as drug targets for their involvement in neurotransmission, pain, cancer, inflammation and immunity. To date, numerous …
Number of citations: 3 orca.cardiff.ac.uk
L Antonioli, C Blandizzi, P Pacher, G Haskó - Pharmacological reviews, 2019 - ASPET
Immune-mediated inflammatory diseases (IMIDs) encompass a wide range of seemingly unrelated conditions, such as multiple sclerosis, rheumatoid arthritis, psoriasis, inflammatory …
Number of citations: 125 pharmrev.aspetjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。